Cas no 88536-45-2 (3-(4-fluorophenyl)prop-2-en-1-amine)

3-(4-fluorophenyl)prop-2-en-1-amine structure
88536-45-2 structure
Product Name:3-(4-fluorophenyl)prop-2-en-1-amine
Numero CAS:88536-45-2
MF:C9H10FN
MW:151.180805683136
CID:629600
PubChem ID:13371327
Update Time:2025-05-25

3-(4-fluorophenyl)prop-2-en-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propen-1-amine, 3-(4-fluorophenyl)-
    • 3-(4-fluorophenyl)prop-2-en-1-amine
    • 88536-45-2
    • MFCD19623036
    • AKOS005265677
    • EN300-7441124
    • 4-Fluoro-1-(3-amino-1-propenyl)benzene
    • (2E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-AMINE
    • 112104-04-8
    • CS-0368353
    • EN300-1246791
    • BS-12592
    • (E)-3-(4-fluorophenyl)prop-2-en-1-amine
    • [(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]amine
    • CS-0260014
    • SCHEMBL10423140
    • Inchi: 1S/C9H10FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+
    • Chiave InChI: DNQXUQBOJXVGEJ-OWOJBTEDSA-N
    • Sorrisi: FC1C=CC(=CC=1)/C=C/CN

Proprietà calcolate

  • Massa esatta: 151.079727485g/mol
  • Massa monoisotopica: 151.079727485g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 126
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 26Ų

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Enamine
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